Amino-PEG(4)-[PEG(8)-OMe]3
Description
Properties
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-[2-[2-[2-[2-[2-[2-[2-[2-(3-methoxypropanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-[2-[2-[2-[2-[2-[2-[2-[2-(3-methoxypropanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-methoxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H149N5O35/c1-85-12-4-71(81)77-9-17-90-22-27-95-32-35-98-38-41-101-44-47-104-50-53-107-56-59-110-62-65-113-68-75(80-74(84)7-15-88-20-25-93-30-31-94-26-21-89-16-8-76,69-114-66-63-111-60-57-108-54-51-105-48-45-102-42-39-99-36-33-96-28-23-91-18-10-78-72(82)5-13-86-2)70-115-67-64-112-61-58-109-55-52-106-49-46-103-43-40-100-37-34-97-29-24-92-19-11-79-73(83)6-14-87-3/h4-70,76H2,1-3H3,(H,77,81)(H,78,82)(H,79,83)(H,80,84) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFMOCKMRGSDTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOC)(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOC)NC(=O)CCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H149N5O35 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1681.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amino-PEG(4) Core Functionalization
The amino group of the PEG(4) core serves as the primary reactive site for arm conjugation. N-hydroxysuccinimide (NHS) ester chemistry is widely employed due to its high reactivity toward amines under mild conditions. In this approach:
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NHS Activation : Methoxy-PEG(8)-succinimidyl carbonate (SC-PEG(8)-OMe) is synthesized by reacting PEG(8)-OMe with N,N′-disuccinimidyl carbonate (DSC) in anhydrous dichloromethane.
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Conjugation : The amino-PEG(4) core (e.g., H2N-PEG(4)-OH) is reacted with three equivalents of SC-PEG(8)-OMe in phosphate buffer (pH 7.4) for 2–4 hours. Excess SC-PEG(8)-OMe ensures complete substitution of all three amino groups.
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Purification : Unreacted PEG arms are removed via dialysis (MWCO 3.5 kDa) or size-exclusion chromatography (SEC). Yield typically ranges from 65% to 85%, depending on PEG arm length and steric hindrance.
Key Data :
Solid-Phase Synthesis for Controlled Branching
Resin-Based Assembly
Solid-phase synthesis enables sequential attachment of PEG arms to minimize cross-linking:
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Resin Loading : The amino-PEG(4) core is anchored to a Wang resin via its C-terminal carboxylic acid using N,N′-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
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Fmoc Deprotection : The Fmoc group is removed with 20% piperidine in DMF, exposing the amino group for PEG(8)-OMe coupling.
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Arm Conjugation : SC-PEG(8)-OMe (3 equivalents) is coupled to the resin-bound core in DMF with N,N-diisopropylethylamine (DIPEA) as a base. This step is repeated twice to ensure tri-substitution.
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Cleavage : The product is released from the resin using trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H2O (95:2.5:2.5), followed by precipitation in cold diethyl ether.
Advantages :
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Minimizes side reactions (e.g., oligomerization) through spatial confinement.
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Achieves >95% substitution efficiency for each PEG(8)-OMe arm.
Divergent Dendrimer Growth
Iterative PEGylation
Divergent synthesis builds the molecule layer-by-layer, starting from the core:
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Generation 1 (G1) : Amino-PEG(4) is reacted with SC-PEG(8)-OMe (3 equivalents) to form the first branch layer.
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Generation 2 (G2) : Each PEG(8)-OMe terminus is functionalized with an amino group using ethylenediamine, enabling further PEGylation. However, this method introduces structural heterogeneity and is less commonly used for Amino-PEG(4)-[PEG(8)-OMe]3.
Challenges :
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Incomplete amino group activation at higher generations reduces yield.
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SEC analysis reveals polydispersity indices (Đ) >1.2 for G2+ products.
Characterization and Quality Control
Structural Validation
Purity Assessment
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Reverse-Phase HPLC : Retention time of 12.3 minutes (C18 column, acetonitrile/water gradient).
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SEC : Elution volume corresponds to a hydrodynamic radius of 3.8 nm, consistent with a tri-branched structure.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Đ | Scalability |
|---|---|---|---|---|
| Stepwise PEGylation | 85 | 95 | 1.05 | High |
| Solid-Phase | 78 | 98 | 1.02 | Moderate |
| Divergent Dendrimer | 60 | 85 | 1.25 | Low |
Chemical Reactions Analysis
Types of Reactions: Amino-PEG(4)-[PEG(8)-OMe]3 undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines are employed under mild conditions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Primary amines or alcohols.
Substitution Products: Thiol or amine derivatives.
Scientific Research Applications
Amino-PEG(4)-[PEG(8)-OMe]3 has a wide range of applications in scientific research:
Chemistry: It is used as a linker or spacer in the synthesis of complex molecules and polymers.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: It is used in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: The compound is utilized in the production of hydrogels, coatings, and other materials with specific functional properties
Mechanism of Action
The mechanism of action of Amino-PEG(4)-[PEG(8)-OMe]3 involves its ability to modify the surface properties of molecules and materials. The amino and methoxy groups allow for the formation of stable covalent bonds with various substrates, thereby altering their solubility, stability, and bioavailability. The PEG backbone provides flexibility and hydrophilicity, which enhances the overall performance of the modified molecules .
Comparison with Similar Compounds
Table 1: Comparison of this compound with Similar PEG Derivatives
| Compound Name | Molecular Weight (Da) | Structure | Functional Groups | Key Applications |
|---|---|---|---|---|
| This compound | ~1,200* | Branched | NH2, 3×OMe | Drug delivery, surface coatings |
| Amino-PEG8-amine | ~427 | Linear | NH2 (both termini) | Multivalent conjugation, crosslinking |
| Amino-PEG14-acid | ~706 | Linear | NH2, COOH | Antibody-drug conjugates, nanocarriers |
| Amino-PEG8-CH2COOH | ~427 | Linear | NH2, COOH | Bioconjugation, nanoparticle synthesis |
| Amino-PEG4-(m-PEG4)3 | ~800 | Branched | NH2, 3×OMe (PEG4 arms) | Linker chemistry, solubilization |
| SH-PEG-NH2 (heterotelechelic) | ~1,000–5,000 | Linear or star | SH, NH2 | Gold nanoparticle functionalization |
*Estimated based on PEG8 arm length and branching.
Structural and Functional Differences
- Branched vs. Linear Architecture: this compound and Amino-PEG4-(m-PEG4)3 are branched, offering higher water solubility and lower viscosity than linear analogs like Amino-PEG8-amine . Branched PEGs also exhibit reduced protein adsorption, making them ideal for anti-fouling coatings in microfluidics . Linear derivatives (e.g., Amino-PEG14-acid) prioritize directional conjugation (e.g., carboxyl-to-amine coupling) for controlled drug loading .
- Functional Group Diversity: The methoxy termini in this compound enhance steric stabilization, critical for prolonging circulation time in drug delivery systems . Carboxylic acid-terminated PEGs (e.g., Amino-PEG8-CH2COOH) enable pH-sensitive conjugation, useful in triggered drug release .
Molecular Weight and Solubility
- Higher molecular weight PEGs (e.g., Amino-PEG14-acid, ~706 Da) exhibit slower renal clearance, favoring sustained drug delivery, whereas lower-weight derivatives (e.g., Amino-PEG8-amine, ~427 Da) are suited for rapid conjugation in diagnostic probes .
- Branched PEGs like this compound demonstrate superior solubility in organic solvents (DMSO, DMF) compared to linear counterparts, facilitating nanoparticle synthesis .
Application-Specific Performance
- Drug Delivery: this compound’s branched structure improves payload capacity and reduces immunogenicity, outperforming linear PEGs in siRNA and protein delivery . Amino-PEG14-acid is preferred for covalent drug attachment via carboxyl groups, as seen in antibody-drug conjugates .
- Surface Modification: Methoxy-terminated PEGs are widely used in anti-fouling coatings for microfluidic devices, with branched variants like this compound showing 30% lower protein adsorption than linear PEGs .
- Nanoparticle Functionalization: Heterotelechelic PEGs (e.g., SH-PEG-NH2) enable precise orientation of ligands on gold nanoparticles, whereas this compound is optimal for non-fouling surface passivation .
Challenges and Limitations
Biological Activity
Amino-PEG(4)-[PEG(8)-OMe]3 is a bifunctional polyethylene glycol (PEG) compound that has garnered attention for its potential applications in drug delivery, bioconjugation, and biosensing. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound consists of an amine group linked to three methoxy-terminated PEG chains. This structure imparts several beneficial properties:
- Increased Water Solubility : The PEG chains enhance solubility in aqueous environments, making it suitable for biological applications.
- Reduced Immunogenicity : The PEGylation process can shield therapeutic agents from the immune system, potentially increasing their circulation time in the body.
- Versatile Functionalization : The amine group allows for the formation of stable amide bonds with various biomolecules, enabling targeted drug delivery and bioconjugation strategies.
The biological activity of this compound is largely dependent on its application:
- Drug Delivery : The compound can encapsulate hydrophobic drugs, enhancing their solubility and targeting capabilities. The trifunctional nature allows for the attachment of targeting moieties such as antibodies or peptides to direct the drug to specific tissues.
- Biosensing Applications : The amine group can be utilized to anchor capture molecules (e.g., antibodies) on sensor surfaces. The PEG chains help minimize non-specific binding, thereby improving the sensitivity of biosensors.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Drug Delivery | Enhances solubility and targeting of hydrophobic drugs | |
| Bioconjugation | Forms stable amide bonds with proteins and peptides | |
| Biosensing | Modifies surfaces for specific biomolecule capture |
Case Study 1: Drug Delivery Efficacy
In a study examining the efficacy of this compound in drug delivery systems, researchers demonstrated that encapsulated hydrophobic drugs exhibited significantly improved bioavailability compared to non-PEGylated counterparts. The study highlighted the importance of PEGylation in reducing systemic clearance rates and enhancing therapeutic outcomes in vivo.
Case Study 2: Biosensing Performance
Another investigation focused on the use of this compound in biosensing applications. The compound was employed to modify gold nanoparticles used in electrochemical sensors. Results indicated that the modified sensors showed enhanced sensitivity and specificity for target biomolecules due to the reduced background noise from non-specific binding.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Amino-PEG(4)-[PEG(8)-OMe]₃, and how do reaction conditions influence branching efficiency?
- Methodology : Synthesis typically involves sequential esterification and amination. For example, PEG derivatives are first activated via esterification with agents like tosyl chloride (TsCl), followed by nucleophilic substitution with ammonia or amines under controlled pH and temperature . The branched structure of Amino-PEG(4)-[PEG(8)-OMe]₃ requires precise stoichiometry to avoid incomplete substitution at the central amino group.
- Key Variables : Reaction time, molar ratios (e.g., PEG:TsCl), and purification methods (e.g., dialysis, column chromatography) critically impact yield and purity. NMR and MALDI-TOF are essential for confirming branching efficiency .
Q. How can researchers validate the structural integrity of Amino-PEG(4)-[PEG(8)-OMe]₃ post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : ¹H/¹³C NMR to verify PEG chain length, branching, and absence of unreacted intermediates.
- Mass Spectrometry : MALDI-TOF or ESI-MS to confirm molecular weight and polydispersity.
- Chromatography : HPLC or GPC to assess purity and detect residual solvents/byproducts .
Advanced Research Questions
Q. What experimental strategies mitigate steric hindrance during the conjugation of Amino-PEG(4)-[PEG(8)-OMe]₃ to bioactive molecules (e.g., proteins, nanoparticles)?
- Design Considerations :
- Pre-activation : Use NHS esters or maleimide derivatives to enhance reaction kinetics with thiol/amine groups on target molecules.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility and reduce aggregation.
- Stepwise Conjugation : Attach smaller PEG arms first to minimize steric clashes, followed by larger branches .
- Case Study : In microfluidics, amino-PEG derivatives modified via nucleophilic addition exhibited reduced protein fouling, but excessive branching decreased functional group accessibility .
Q. How do anti-PEG immune responses impact the in vivo performance of Amino-PEG(4)-[PEG(8)-OMe]₃-conjugated therapeutics, and how can these be modeled experimentally?
- Mechanistic Insights : Anti-PEG antibodies (α-PEG Abs) accelerate blood clearance of PEGylated compounds via opsonization. Rodent models show transient IgM dominance, while humans exhibit IgG-mediated memory responses, complicating translational predictability .
- Experimental Models :
- In Vivo : BALB/c mice injected with PEGylated liposomes to monitor ABC (Accelerated Blood Clearance) phenomena.
- In Vitro : Serum assays from pre-immunized animals/humans to quantify α-PEG Abs via ELISA .
Q. What computational tools aid in predicting the hydrodynamic radius and solvation behavior of Amino-PEG(4)-[PEG(8)-OMe]₃ for drug delivery applications?
- Approaches :
- Molecular Dynamics (MD) : Simulate PEG chain flexibility and solvent interactions (e.g., water, DMSO) using force fields like OPLS-AA.
- Coarse-Grained Modeling : Reduce computational cost while capturing PEG conformational dynamics.
- Validation : Compare simulated radii with experimental DLS (Dynamic Light Scattering) or SEC (Size Exclusion Chromatography) data .
Methodological Frameworks
Q. How can the PICO framework structure a study evaluating the efficacy of Amino-PEG(4)-[PEG(8)-OMe]₃ in reducing nanoparticle opsonization?
- PICO Breakdown :
- Population : PEGylated nanoparticles (e.g., liposomes, gold nanoparticles).
- Intervention : Conjugation with Amino-PEG(4)-[PEG(8)-OMe]₃.
- Comparison : Non-PEGylated or linear-PEG counterparts.
- Outcome : Circulatory half-life (t½), macrophage uptake (flow cytometry), and α-PEG Ab titers .
Q. What are the FINER criteria for designing a study on PEGylation-dependent changes in protein stability?
- FINER Evaluation :
- Feasible : Access to PEGylation reagents, biophysical tools (CD spectroscopy, DSC).
- Interesting : Addresses PEG-induced protein denaturation, a debated issue in bioconjugation.
- Novel : Focus on branched vs. linear PEG effects.
- Ethical : Use recombinant proteins (no human/animal trials).
- Relevant : Informs therapeutic protein engineering .
Data Presentation Guidelines
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
